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Compound of Interest

Compound Name: 4-Isobutoxyphenylboronic acid

Cat. No.: B121918 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
4-Isobutoxyphenylboronic acid is a versatile organoboron compound widely utilized as a

building block in organic synthesis.[1] Its structure, featuring a phenyl ring with both a boronic

acid and an isobutoxy group, makes it a valuable intermediate, particularly in the synthesis of

complex organic molecules for pharmaceuticals and materials science.[1][2] The boronic acid

moiety is the reactive center for carbon-carbon bond formation, most notably in the Suzuki-

Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.[1][3] The

isobutoxy group serves to modify the molecule's physical properties, such as increasing

lipophilicity, which can be crucial for designing molecules intended to interact with biological

systems.[1] This document provides detailed protocols for the synthesis, purification, and

application of 4-isobutoxyphenylboronic acid in Suzuki coupling reactions.

Table 1: Physicochemical Properties of 4-Isobutoxyphenylboronic Acid
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Property Value Reference

CAS Number 153624-44-3 [4][5]

Molecular Formula C₁₀H₁₅BO₃ [4][5]

Molecular Weight 194.04 g/mol [4][5]

Appearance White to off-white solid [4]

Melting Point 99-104 °C [4]

Storage Temperature -20°C [5]

Synthesis Protocol: Grignard Reaction Method
The most common method for preparing arylboronic acids involves the reaction of a Grignard

reagent with a trialkyl borate, followed by acidic hydrolysis.[6][7] This protocol outlines the

synthesis of 4-isobutoxyphenylboronic acid from 1-bromo-4-isobutoxybenzene.

1-Bromo-4-isobutoxybenzene
in dry THF

Grignard Formation
(Mg turnings, I2 catalyst)

1. Borylation
(Triisopropyl borate, -78 °C)

2. Acidic Hydrolysis
(aq. HCl)

3. 4-Isobutoxyphenylboronic Acid
(Crude Product)

4.
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Caption: General workflow for the synthesis of 4-isobutoxyphenylboronic acid.

Experimental Protocol:

Preparation of Grignard Reagent:

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser,

dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

Add a small crystal of iodine to activate the magnesium surface.

In the dropping funnel, place a solution of 1-bromo-4-isobutoxybenzene (1.0 equivalent) in

anhydrous tetrahydrofuran (THF).
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Add a small portion of the aryl bromide solution to the magnesium turnings and gently

warm the flask to initiate the reaction.

Once the reaction starts (as evidenced by bubbling and disappearance of the iodine

color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle

reflux.

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours

to ensure complete formation of the Grignard reagent.

Borylation:

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous

THF.[7]

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution,

maintaining the temperature below -60 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Hydrolysis and Work-up:

Cool the reaction mixture in an ice bath and slowly quench by adding a cold aqueous

solution of hydrochloric acid (e.g., 2 M HCl) with vigorous stirring until the aqueous layer is

acidic.[7]

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield the crude 4-
isobutoxyphenylboronic acid.

Table 2: Typical Reagent Quantities for Synthesis
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Reagent Molar Ratio Purpose

1-Bromo-4-isobutoxybenzene 1.0 eq Starting Material

Magnesium Turnings 1.2 eq Grignard Reagent Formation

Triisopropyl Borate 1.5 eq Boron Source[7]

Hydrochloric Acid (2M) Excess Hydrolysis & Neutralization

Anhydrous THF Solvent Reaction Medium

Purification Protocol
Crude boronic acids often contain borinic acid byproducts or unreacted starting materials.[8]

Recrystallization is a common and effective method for purification.
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Crude Product

Dissolve in minimum
hot solvent (e.g., Toluene/Heptane)

Cool slowly to room
temperature, then ice bath

Collect crystals by
vacuum filtration

Wash with cold solvent

Dry under vacuum

Pure 4-Isobutoxyphenylboronic Acid
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Caption: General workflow for the purification by recrystallization.

Experimental Protocol (Recrystallization):

Solvent Selection: A mixed solvent system, such as toluene/heptane or water/ethanol, is

often effective. The ideal solvent system should dissolve the compound when hot but have

low solubility when cold.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b121918?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the

primary solvent (e.g., toluene). Heat the mixture to reflux to dissolve the solid completely.[9]

Crystallization: Add the anti-solvent (e.g., heptane) dropwise until the solution becomes

slightly turbid. If necessary, add a few drops of the primary solvent to redissolve the

precipitate.

Cooling: Remove the flask from the heat source and allow it to cool slowly to room

temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room

temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal

formation.

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

Washing: Wash the collected crystals with a small amount of the cold solvent mixture to

remove any remaining impurities.[9]

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Application Protocol: Suzuki-Miyaura Cross-
Coupling
4-Isobutoxyphenylboronic acid is an excellent coupling partner in palladium-catalyzed

Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[3][10]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol:

Reaction Setup:

To a reaction vessel, add 4-isobutoxyphenylboronic acid (1.2 equivalents), the desired

aryl halide (e.g., 4-bromoacetophenone, 1.0 equivalent), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).[11]

Solvent Addition:

Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

Using water as a co-solvent is common in Suzuki couplings.[11]

Reaction Execution:

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes to

remove oxygen, which can deactivate the catalyst.

Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

Work-up and Isolation:

After the reaction is complete, cool the mixture to room temperature.

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous

magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain the pure

biaryl product.

Table 3: Example Suzuki Coupling of 4-Isobutoxyphenylboronic Acid
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Aryl Halide
Coupling
Partner

Catalyst/Base Solvent Yield

4-

Bromoacetophen

one

4-

Isobutoxyphenyl

boronic acid

Pd(PPh₃)₄ /

K₂CO₃
Toluene/H₂O

>90% (Typical)

[11]

1-Bromo-4-

nitrobenzene

4-

Isobutoxyphenyl

boronic acid

Pd(OAc)₂/PCy₃ /

K₃PO₄
Dioxane/H₂O

>90% (Typical)

[3]

4-Chlorotoluene

4-

Isobutoxyphenyl

boronic acid

Pd₂(dba)₃/P(t-

Bu)₃ / KF
THF

>85% (Typical)

[3]

Safety Information
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat.[4]

Reagents: Grignard reagents are highly reactive and pyrophoric; handle under an inert

atmosphere. Trialkyl borates are flammable.

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Boron-containing compounds may require special disposal procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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